molecular formula C15H17NO3 B11718808 tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate

tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate

Cat. No.: B11718808
M. Wt: 259.30 g/mol
InChI Key: NLRDTNJYRQXDIB-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate: is a heterocyclic compound that features a pyrrole ring substituted with a phenyl group, a tert-butyl ester, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted acetoacetate with an amine, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ketone group in tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can also be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways. Its structural features make it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ketone and ester groups allows for interactions with active sites, influencing biological pathways .

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate

Uniqueness: tert-Butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate is unique due to the presence of the ketone group at the 5-position and the phenyl group at the 3-position of the pyrrole ring. These structural features confer distinct reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 5-oxo-3-phenyl-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-10-12(9-13(16)17)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI Key

NLRDTNJYRQXDIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=CC=C2

Origin of Product

United States

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